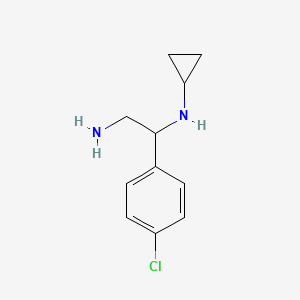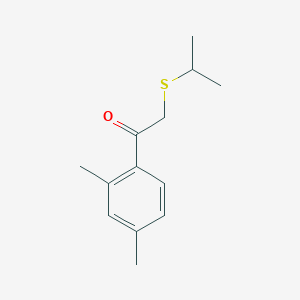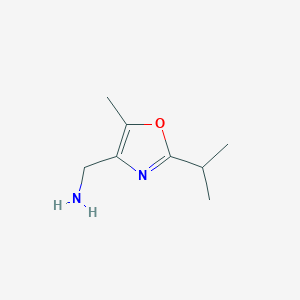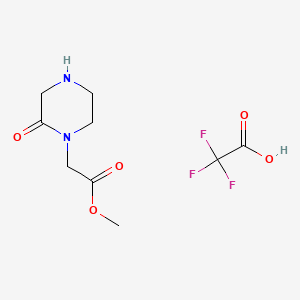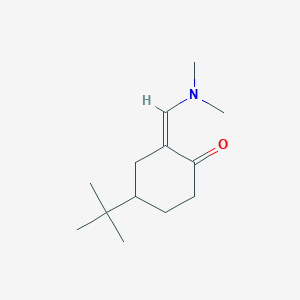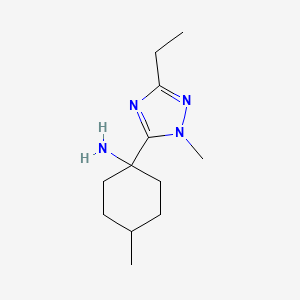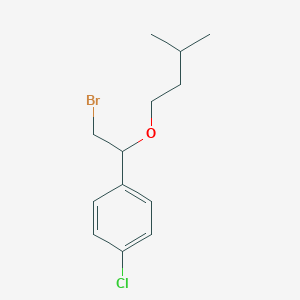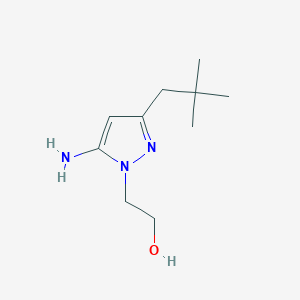![molecular formula C18H8Br2N4 B13639697 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at the 10th and 13th positions of the quinoxalino[2,3-f][1,10]phenanthroline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline typically involves a multi-step process. One common method includes the condensation reaction of 1,10-phenanthroline-5,6-dione with 2,3-diaminobromobenzene in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoxaline-2,3-diones.
Wissenschaftliche Forschungsanwendungen
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Wirkmechanismus
The mechanism of action of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can inhibit metalloenzymes and interfere with metal-dependent processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar structural features but lacks the bromine substituents.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of bromine atoms, used in similar applications.
Uniqueness
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials for electronic and medicinal applications .
Eigenschaften
Molekularformel |
C18H8Br2N4 |
|---|---|
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H8Br2N4/c19-11-5-6-12(20)18-17(11)23-15-9-3-1-7-21-13(9)14-10(16(15)24-18)4-2-8-22-14/h1-8H |
InChI-Schlüssel |
WWANNACHAMGVKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC5=C(C=CC(=C5N=C24)Br)Br)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



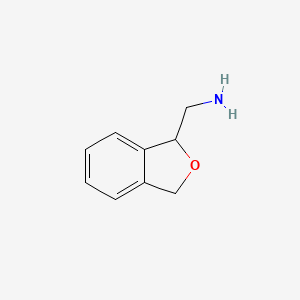

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
